molecular formula C6H7ClIN B1606029 4-iodoaniline hydrochloride CAS No. 74367-81-0

4-iodoaniline hydrochloride

Cat. No.: B1606029
CAS No.: 74367-81-0
M. Wt: 255.48 g/mol
InChI Key: XEQNZUYMGIGJQT-UHFFFAOYSA-N
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Description

4-iodoaniline hydrochloride is an organic compound with the molecular formula C6H7ClIN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the compound is further protonated to form the anilinium ion, which is then paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-iodoaniline hydrochloride can be synthesized through the iodination of aniline. The process typically involves the reaction of aniline with iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction conditions must be carefully controlled to ensure the selective iodination at the para position.

Industrial Production Methods: In an industrial setting, the synthesis of 4-iodoanilinium chloride may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aniline moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitroanilines or quinones.

    Reduction Products: Amines or hydroxyanilines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-iodoanilinium chloride depends on the specific application and the chemical environment. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 4-Bromoanilinium chloride
  • 4-Chloroanilinium chloride
  • 4-Fluoroanilinium chloride

Comparison: 4-iodoaniline hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in chemical reactions. Compared to its bromo, chloro, and fluoro counterparts, 4-iodoanilinium chloride often exhibits higher reactivity in substitution and coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4-iodoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQNZUYMGIGJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225365
Record name 4-Iodoanilinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74367-81-0
Record name Benzenamine, 4-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74367-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoanilinium chloride
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Record name 4-Iodoanilinium chloride
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Record name 4-iodoanilinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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